H-DL-2-NAL-OH

Vue d'ensemble

Description

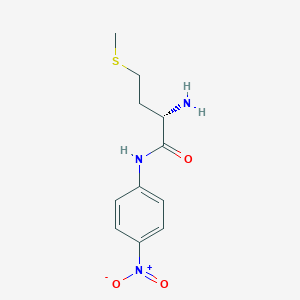

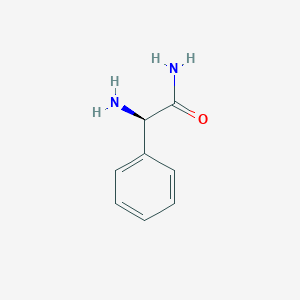

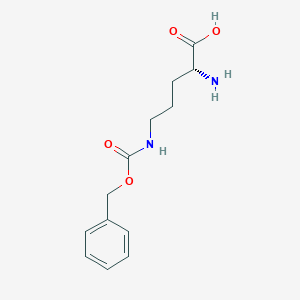

2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as 2-Amino-3-(naphthalen-2-yl)propanoic acid, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-3-(naphthalen-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(naphthalen-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(naphthalen-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ce composé est utilisé comme une matière première importante et un intermédiaire dans la synthèse organique . Il joue un rôle crucial dans la formation de molécules organiques complexes qui sont utilisées dans diverses réactions chimiques.

Produits pharmaceutiques

“H-DL-2-NAL-OH” est utilisé dans l’industrie pharmaceutique . Il peut être utilisé dans la synthèse de médicaments, en particulier ceux qui nécessitent des structures moléculaires complexes. Ses propriétés spécifiques peuvent contribuer à l’efficacité de certains médicaments.

Produits agrochimiques

Ce composé est également utilisé dans la production de produits agrochimiques . Ces produits chimiques sont utilisés en agriculture pour protéger les cultures des ravageurs et des maladies, et pour améliorer le rendement et la qualité des cultures.

Teinture

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Given the compound’s structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways .

Result of Action

Given the compound’s potential involvement in protein synthesis or other amino acid-related pathways, it may have effects on cellular growth, differentiation, or metabolism .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Analyse Biochimique

Biochemical Properties

It has been synthesized using a hyper-thermostable aminotransferase from Thermococcus profundus . This suggests that it may interact with enzymes such as aminotransferases and participate in transamination reactions .

Metabolic Pathways

It’s possible that it may be involved in amino acid metabolism, given its structure and the known enzymatic synthesis .

Propriétés

IUPAC Name |

2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290595 | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-34-5, 14108-60-2 | |

| Record name | 2-Naphthalenealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of deuterium labeling in drug development, particularly in the case of Degarelix acetate?

A1: Deuterium labeling plays a crucial role in pharmaceutical research, particularly in developing drugs like Degarelix acetate. In this specific case, deuterium-labeled Degarelix serves as an internal standard in clinical studies []. Internal standards are crucial for accurate quantification of drug concentrations in biological samples, enabling researchers to track the drug's behavior within the body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.